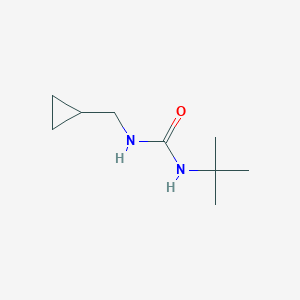
1-(Tert-butyl)-3-(cyclopropylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl)-3-(cyclopropylmethyl)urea is an organic compound characterized by the presence of a tert-butyl group and a cyclopropylmethyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-3-(cyclopropylmethyl)urea typically involves the reaction of tert-butyl isocyanate with cyclopropylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
tert-Butyl isocyanate+cyclopropylmethylamine→this compound
The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Tert-butyl)-3-(cyclopropylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The urea moiety can participate in substitution reactions with nucleophiles, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted urea derivatives with various functional groups attached to the urea moiety.
Aplicaciones Científicas De Investigación
1-(Tert-butyl)-3-(cyclopropylmethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Tert-butyl)-3-(cyclopropylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(Tert-butyl)-3-(cyclopropylmethyl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.
1-(Tert-butyl)-3-(cyclopropylmethyl)thiourea: Similar structure but with a thiourea group instead of a urea moiety.
1-(Tert-butyl)-3-(cyclopropylmethyl)guanidine: Similar structure but with a guanidine group instead of a urea moiety.
Uniqueness
1-(Tert-butyl)-3-(cyclopropylmethyl)urea is unique due to the presence of both tert-butyl and cyclopropylmethyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
1-tert-butyl-3-(cyclopropylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)11-8(12)10-6-7-4-5-7/h7H,4-6H2,1-3H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVYADOZUIUYNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride](/img/structure/B2396315.png)
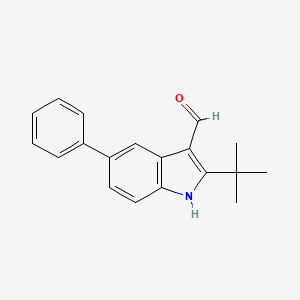
![N-(4-ethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2396318.png)
![Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2396319.png)
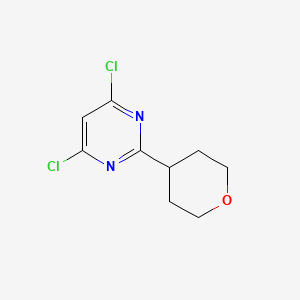
![4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2396321.png)
![8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2396322.png)
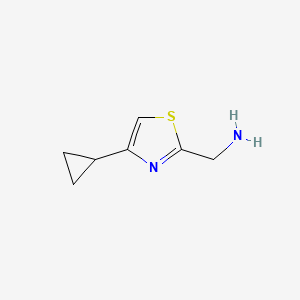
![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide](/img/structure/B2396324.png)
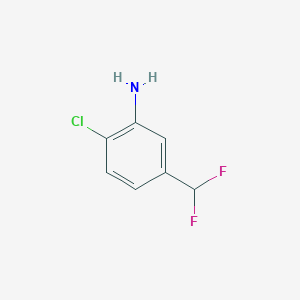
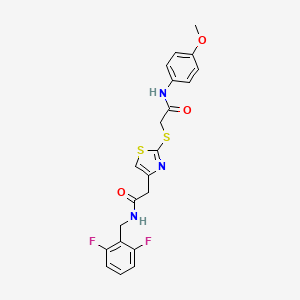
![2-(ETHYLSULFANYL)-N-(4-METHYLPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2396336.png)
![N-(2,3-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2396337.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2396338.png)
